molecular formula C17H19N3O3 B5361193 N-(3-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide

N-(3-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide

Cat. No.: B5361193
M. Wt: 313.35 g/mol
InChI Key: BMNLKHWSNQLNSA-UHFFFAOYSA-N
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Description

N-(3-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an ethoxyphenyl group, a carbamoyl group, and an acetamide group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 4-ethoxyaniline with 3-nitrobenzoyl chloride to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with acetic anhydride to yield the final product. The reaction conditions generally include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are being explored for the treatment of various diseases and conditions.

    Industry: It can be utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)acetamide: Lacks the carbamoyl group, which may result in different chemical and biological properties.

    N-(3-{[(4-methoxyphenyl)carbamoyl]amino}phenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its reactivity and activity.

    N-(3-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)propionamide: Contains a propionamide group instead of an acetamide group, which may affect its chemical behavior and applications.

Uniqueness

N-(3-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-[3-[(4-ethoxyphenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-3-23-16-9-7-13(8-10-16)19-17(22)20-15-6-4-5-14(11-15)18-12(2)21/h4-11H,3H2,1-2H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNLKHWSNQLNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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